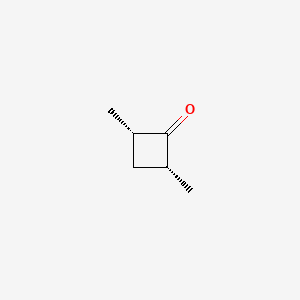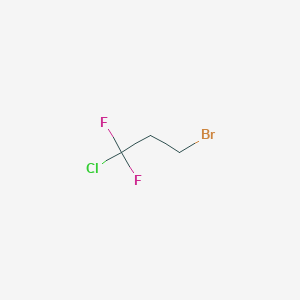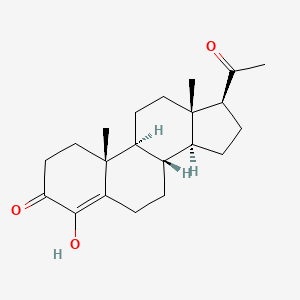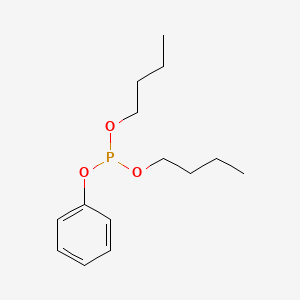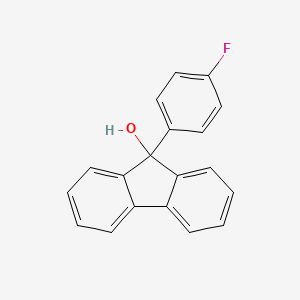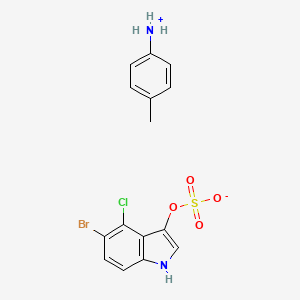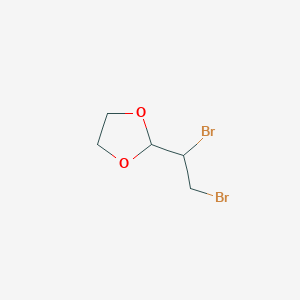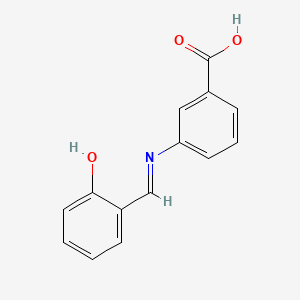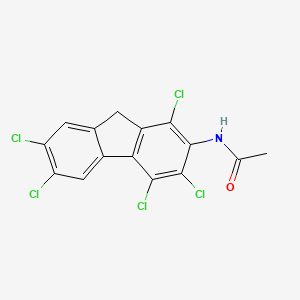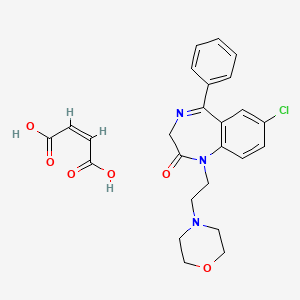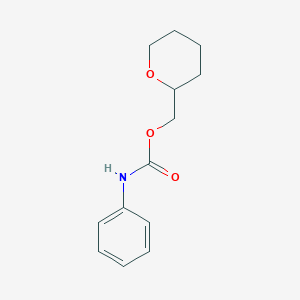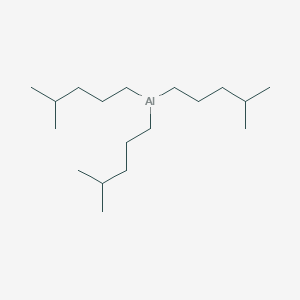
Aluminum, tris(4-methylpentyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a colorless liquid with a boiling point of approximately 120°C . This compound is primarily used in organic synthesis and as a catalyst in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aluminum, tris(4-methylpentyl)- typically involves the reaction of aluminum trichloride with 4-methylpentylmagnesium bromide in an ether solvent. The reaction proceeds as follows:
AlCl3+3C6H13MgBr→Al(C6H13)3+3MgBrCl
The reaction is carried out under an inert atmosphere to prevent the oxidation of the organoaluminum compound .
Industrial Production Methods
Industrial production of aluminum, tris(4-methylpentyl)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Aluminum, tris(4-methylpentyl)- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide.
Reduction: Can reduce certain organic compounds.
Substitution: Participates in substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Requires exposure to air or oxygen.
Reduction: Often involves hydrogen gas or other reducing agents.
Substitution: Typically uses halides or other electrophiles under anhydrous conditions.
Major Products Formed
Oxidation: Aluminum oxide.
Reduction: Reduced organic compounds.
Substitution: Various substituted organoaluminum compounds.
Applications De Recherche Scientifique
Aluminum, tris(4-methylpentyl)- has several scientific research applications:
Chemistry: Used as a catalyst in polymerization reactions and in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biological imaging and as a reagent in biochemical assays.
Medicine: Explored for its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of aluminum, tris(4-methylpentyl)- involves its ability to form strong bonds with various organic and inorganic molecules. This compound can act as a Lewis acid, accepting electron pairs from other molecules, which facilitates various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(pentamethylphenyl)aluminum: Similar in structure but with different substituents.
Tris(acetylacetonato)aluminum: Another organoaluminum compound with different ligands.
Tris(ethylaluminum): Similar in terms of aluminum coordination but with different alkyl groups
Uniqueness
Aluminum, tris(4-methylpentyl)- is unique due to its specific alkyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly useful in certain catalytic and synthetic applications where other organoaluminum compounds may not be as effective .
Propriétés
Numéro CAS |
2180-65-6 |
|---|---|
Formule moléculaire |
C18H39Al |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
tris(4-methylpentyl)alumane |
InChI |
InChI=1S/3C6H13.Al/c3*1-4-5-6(2)3;/h3*6H,1,4-5H2,2-3H3; |
Clé InChI |
MLDSMTVYPPIXMZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC[Al](CCCC(C)C)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


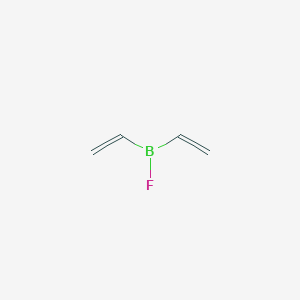
![(1R)-2-[[6-[3-chloro-4-(trifluoromethyl)phenyl]pyrimidin-4-yl]amino]-1-phenylethanol](/img/structure/B14750141.png)
